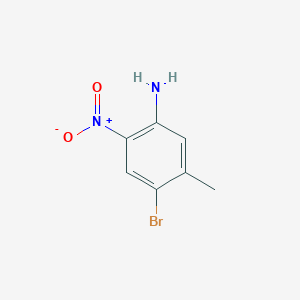

4-Bromo-5-methyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWJQZRBSYOVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625976 | |

| Record name | 4-Bromo-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-32-7 | |

| Record name | 4-Bromo-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-methyl-2-nitroaniline

Introduction

4-Bromo-5-methyl-2-nitroaniline, identified by the CAS Number 827-32-7 , is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1] Its unique structural arrangement, featuring a bromine atom, a methyl group, and a nitro group on an aniline scaffold, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this versatile intermediate, with a particular focus on its relevance to drug discovery and development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical entity is fundamental to its application in synthetic chemistry and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 827-32-7 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2] |

| Molecular Weight | 231.05 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8 °C, Protect from light | [2] |

Synthesis and Mechanistic Insights

The regioselective synthesis of this compound is a critical aspect of its utility. The most logical and commonly employed synthetic strategy involves the electrophilic nitration of 4-bromo-3-methylaniline. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of this reaction.

Caption: Proposed synthesis of this compound.

In this electrophilic aromatic substitution, the amino group (-NH₂) is a strongly activating, ortho-, para-director, while the methyl group (-CH₃) is also an activating ortho-, para-director. The bromine atom (-Br) is a deactivating ortho-, para-director. The interplay of these directing effects governs the position of the incoming nitro group (-NO₂). The position ortho to the strongly activating amino group and meta to the bromine and methyl groups is sterically and electronically favored, leading to the formation of the desired 2-nitro product.

Experimental Protocol: Nitration of 4-Bromo-3-methylaniline (Proposed)

This protocol is a generalized procedure based on established methods for the nitration of substituted anilines and should be optimized for specific laboratory conditions.

-

Protection of the Amino Group (Optional but Recommended): To prevent oxidation of the amino group and to control the regioselectivity, the amino group of 4-bromo-3-methylaniline can be protected, for example, by acetylation with acetic anhydride to form N-(4-bromo-3-methylphenyl)acetamide.

-

Nitration: The (acetylated) 4-bromo-3-methylaniline is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (typically 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature to control the exothermic reaction.

-

Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion. The reaction is then quenched by carefully pouring it onto crushed ice.

-

Deprotection (if applicable): If the amino group was protected, the intermediate is hydrolyzed, typically by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH), to yield this compound.

-

Isolation and Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dictated by its three key functional groups: the amino, nitro, and bromo substituents. This trifunctional nature makes it a valuable synthon for the construction of more complex molecular architectures, particularly heterocyclic compounds.[2]

-

Amino Group: The primary amino group can be readily diazotized and subsequently converted into a wide range of other functional groups. It can also participate in condensation reactions to form imines or be acylated.

-

Nitro Group: The nitro group can be reduced to an amino group, providing a route to diamino derivatives. These diamines are key precursors for the synthesis of various heterocycles, such as benzimidazoles and quinoxalines.

-

Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Reactivity of this compound.

The use of this compound as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides, has been noted.[2] In the realm of medicinal chemistry, this compound serves as a scaffold for the development of novel therapeutic agents. The ability to selectively modify each of the functional groups allows for the generation of diverse libraries of compounds for biological screening.

Safety and Toxicology

Substituted nitroanilines, as a class of compounds, warrant careful handling due to their potential toxicity. While specific toxicological data for this compound is not extensively available, general precautions for this chemical family should be observed. The presence of a nitro group on an aniline ring is generally associated with increased cytotoxic effects.[3]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

The toxicity of substituted anilines is influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the nitro group, tend to increase cytotoxicity.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists working in these fields. Further investigation into the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available from: [Link].

-

Electronic Supplementary Information. Royal Society of Chemistry. Available from: [Link].

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. Available from: [Link].

-

2-Nitroaniline. PubChem. Available from: [Link].

-

4-Nitroaniline. ZORA (Zurich Open Repository and Archive). Available from: [Link].

-

SAFETY DATA SHEET. Available from: [Link].

-

This compound. MySkinRecipes. Available from: [Link].

-

4-Bromo-2-methyl-5-nitroaniline. PubChem. Available from: [Link].

-

Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. Available from: [Link].

-

p-Nitroaniline - IDLH. NIOSH | CDC. Available from: [Link].

-

mass spectra - fragmentation patterns. Chemguide. Available from: [Link].

-

COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Available from: [Link].

-

Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available from: [Link].

- Preparation method of bromoaniline. Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link].

-

13 C-NMR spectrum of compound (4i). ResearchGate. Available from: [Link].

-

4-bromo-5-fluoro-N-methyl-2-nitroaniline. PubChem. Available from: [Link].

-

4-Bromo-2-nitroaniline. PubChem. Available from: [Link].

-

A Practical Procedure for Regioselective Bromination of Anilines. Thieme. Available from: [Link].

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link].

-

Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available from: [Link].

-

Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. Available from: [Link].

-

Figure S7. Mass spectrum of 4-nitroaniline. ResearchGate. Available from: [Link].

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available from: [Link].

-

No.4|686-695|Aug-Oct|2022 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Heterocyclic Letters. Available from: [Link].

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link].

Sources

"4-Bromo-5-methyl-2-nitroaniline" chemical structure and IUPAC name

An In-depth Technical Guide: 4-Bromo-5-methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

This compound is a substituted aromatic amine that serves as a highly valuable intermediate in synthetic organic chemistry. Its molecular architecture, featuring a strategically functionalized benzene ring with amino, nitro, methyl, and bromo groups, offers a versatile platform for the construction of more complex molecules. The interplay of these substituents—an electron-donating amine, a weakly activating methyl group, and electron-withdrawing nitro and bromo groups—creates a unique electronic and steric profile. This profile is particularly advantageous in the synthesis of specialized agrochemicals and as a foundational building block in medicinal chemistry and drug development pipelines.[1] This guide provides a detailed examination of its structure, properties, a mechanistically justified synthetic approach, and its applications, grounded in the principles of modern chemical science.

IUPAC Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₇BrN₂O₂[1]

-

Synonyms: 4-Bromo-5-methyl-2-nitrobenzenamine

Chemical Structure

The structure of this compound is defined by a benzene ring with substituents at positions 1 (amino), 2 (nitro), 4 (bromo), and 5 (methyl).

Caption: Structure of this compound.

Physicochemical and Handling Properties

The physical properties of a compound are critical for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | Solid (form may vary) | [1] |

| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg (Predicted) | [1] |

| Storage Conditions | Store at 2-8°C, protected from light | [1] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions for halogenated nitroanilines apply. These compounds are typically handled with care due to potential toxicity and irritation.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[5][6]

-

General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[3][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][5]

Proposed Synthesis and Mechanistic Rationale

A robust synthesis of this compound can be logically designed via the electrophilic nitration of 4-bromo-3-methylaniline. This route is highly effective due to the predictable directing effects of the substituents on the aromatic ring.

Mechanistic Insight: The Power of Directing Groups

The regioselectivity of this synthesis is a classic demonstration of electrophilic aromatic substitution principles.

-

Amino Group (-NH₂): The primary amine is a powerful activating, ortho, para-directing group. It strongly activates the positions ortho (C2, C6) and para (C4) to itself. In the starting material, 4-bromo-3-methylaniline, the C4 position is blocked by bromine.

-

Methyl Group (-CH₃): The methyl group is a weaker activating, ortho, para-directing group. It activates its ortho positions (C2, C4) and its para position (C6).

-

Synergistic Effect: Both the amino and methyl groups strongly direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C6 positions. The C2 position is sterically less hindered than the C6 position (which is flanked by the methyl group). Therefore, nitration is highly favored at the C2 position, leading to the desired product with high selectivity.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on standard nitration methodologies. It should be optimized and performed with all appropriate safety precautions.

-

Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 0.1 mol of 4-bromo-3-methylaniline to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10°C. Stir until all the aniline has dissolved.

-

Nitration: Prepare a nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise from the dropping funnel to the aniline solution over 30-60 minutes. Critically maintain the reaction temperature between 0°C and 5°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup and Isolation: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Neutralization: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Applications in Research and Development

The utility of this compound stems from its pre-functionalized structure, which allows for diverse and predictable chemical transformations.

Intermediate for Bioactive Molecules

This compound is primarily used as an intermediate for creating more complex molecules with potential biological activity.[1]

-

Agrochemicals: It serves as a building block in the synthesis of novel herbicides and fungicides.[1]

-

Pharmaceuticals: The structure is a key scaffold for developing new therapeutic agents. The amino group can be diazotized for Sandmeyer reactions, the nitro group can be reduced to a second amine to form diamines (precursors to heterocycles), and the bromo-substituent is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

The Nitroaromatic Moiety in Drug Design

For drug development professionals, the nitro group is of particular interest. Aromatic nitro compounds are found in a number of established drugs, including the antibiotic chloramphenicol and the antiparasitic agent metronidazole.[7][8]

-

Pharmacophore: The nitro group is a strong electron-withdrawing group that can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[7] Its presence significantly alters the electronic properties of a molecule.

-

Toxicophore: Conversely, the nitro group can be a liability. In vivo, it can be metabolically reduced to form highly reactive nitroso and hydroxylamino intermediates, which can lead to cytotoxicity or mutagenicity.[7] This dual role as both a potential pharmacophore and toxicophore means that its inclusion in a drug candidate must be carefully evaluated during the development process.[7]

References

-

PubChem. (n.d.). 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved January 12, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (2025). 2-Bromo-4-methyl-5-nitroaniline | CAS#:102169-99-3. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 707. Retrieved January 12, 2026, from [Link]

-

Churakov, A. M., & Ioffe, S. L. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7356. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 827-32-7|this compound|BLD Pharm [bldpharm.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 2-Bromo-4-methyl-5-nitroaniline | CAS#:102169-99-3 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

4-Bromo-5-methyl-2-nitroaniline: A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 4-Bromo-5-methyl-2-nitroaniline. It covers its core molecular properties, synthesis, and critical applications as a versatile building block in medicinal chemistry.

Core Molecular and Physicochemical Properties

This compound is a substituted aromatic amine whose structural features are pivotal to its chemical reactivity and utility in organic synthesis. A precise understanding of its fundamental properties is essential for its effective application in research and development.

Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂[1][2][3][4][5][6][7][8] |

| Molecular Weight | 231.05 g/mol [1][2][4][5][6][7][8] |

| CAS Number | 827-32-7[1][2][4] |

| Appearance | Solid[1] |

| Boiling Point | ~335.2 °C at 760 mmHg[9] |

| Purity | Typically available at ≥98%[7][10] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a critical process for its application as a chemical intermediate. A common and logical synthetic route involves the regioselective nitration of a suitable precursor, 4-bromo-3-methylaniline. The following protocol is based on established principles of electrophilic aromatic substitution.

Experimental Protocol: Synthesis via Nitration

-

Reactor Preparation: Charge a glass reactor with concentrated sulfuric acid and cool it to 0-5°C using an ice bath.

-

Substrate Dissolution: Slowly add 4-bromo-3-methylaniline to the chilled sulfuric acid with continuous stirring until fully dissolved. The sulfuric acid acts as both a solvent and a protonating agent, which moderates the reactivity of the amino group.

-

Nitrating Agent Addition: In a separate vessel, prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reactor, ensuring the internal temperature is maintained below 10°C. This temperature control is critical to prevent over-nitration and side-product formation.

-

Reaction: Stir the mixture at a controlled temperature until reaction completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude this compound product.

-

Isolation and Purification: Isolate the solid product by filtration, wash with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthesis Workflow Diagram

Caption: Synthetic utility of this compound.

Safety and Handling

As a combustible solid, this compound requires careful handling in a laboratory or industrial setting. [1]

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is mandatory.

-

Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a cool, dry place, sealed in its container, and kept away from incompatible materials or foodstuffs. [6][11][12]

References

- This compound 827-32-7. Sigma-Aldrich.

- 827-32-7 | MFCD16619131 | this compound. AA Blocks.

- 4-bromo-N-methyl-2-nitroaniline 53484-26-7 wiki. Guidechem.

- CAS 827-32-7 this compound. Alfa Chemistry.

- This compound. Sunway Pharm Ltd.

- 827-32-7|this compound. BLD Pharm.

- 827-32-7 | this compound. Aromsyn Co.,Ltd..

- 4-Bromo-5-methylbenzene-1,2-diamine | 102169-44-8. Benchchem.

- 827-32-7 | this compound. ChemScene.

- This compound. MySkinRecipes.

- 827-32-7 this compound. AKSci.

- Buy 3-Bromo-5-methyl-4-nitroaniline | 885523-78-4. Smolecule.

- US20060235037A1 - Heterocyclic inhibitors of protein arginine methyl transferases.

- 5228-61-5|5-Bromo-2-nitroaniline. BLD Pharm.

- Buy this compound

- 2-Bromo-4-nitrotoluene 7745-93-9. Guidechem.

Sources

- 1. This compound 827-32-7 [sigmaaldrich.com]

- 2. aablocks.com [aablocks.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound - CAS:827-32-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. 827-32-7|this compound|BLD Pharm [bldpharm.com]

- 7. 827-32-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound [myskinrecipes.com]

- 10. 827-32-7 this compound AKSci 2783AC [aksci.com]

- 11. 5228-61-5|5-Bromo-2-nitroaniline|BLD Pharm [bldpharm.com]

- 12. echemi.com [echemi.com]

"4-Bromo-5-methyl-2-nitroaniline" solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methyl-2-nitroaniline in Common Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

This compound is a substituted aromatic amine with a molecular structure that presents interesting challenges and opportunities for solubility. As a key intermediate in the synthesis of various pharmaceuticals and dyes, understanding its behavior in different solvent systems is critical for process optimization, reaction kinetics, and product purification. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its physicochemical properties, a detailed protocol for solubility determination, and a discussion of the factors governing its solubility in common organic solvents.

Physicochemical Properties of this compound

The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and amino groups) suggests that hydrogen bonding will play a significant role in its interaction with protic solvents.[2][3][4][5] The aromatic ring and the bromine and methyl substituents contribute to its nonpolar character, suggesting solubility in nonpolar solvents as well. The overall solubility will therefore be a balance of these competing factors.

A Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of organic solvents can be quantified by their dielectric constant; solvents with a dielectric constant greater than 5 are generally considered polar.[7]

The ability to form hydrogen bonds is another critical factor. Solvents that can act as hydrogen bond donors or acceptors will interact more strongly with solutes that have complementary functionalities.[2][4][5]

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Equipment:

-

This compound (analytical standard)

-

A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for HPLC analysis).

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of this compound should be used for quantification.

-

Illustrative Solubility Data

The following table presents a hypothetical, yet scientifically plausible, summary of the solubility of this compound in a range of common organic solvents at 25 °C. This data is based on the inferred physicochemical properties and established solubility principles.

| Solvent | Polarity Index | Dielectric Constant | Predicted Solubility (g/L) |

| Hexane | 0.1 | 1.89 | < 1 |

| Toluene | 2.4 | 2.38 | 5 - 10 |

| Dichloromethane | 3.1 | 9.08 | 20 - 50 |

| Ethyl Acetate | 4.4 | 6.02 | 50 - 100 |

| Acetone | 5.1 | 20.7 | > 100 |

| Ethanol | 4.3 | 24.5 | 50 - 100 |

| Methanol | 5.1 | 32.7 | 20 - 50 |

| Water | 10.2 | 80.1 | < 0.1 |

Note: Polarity index and dielectric constant values are from various sources.[8]

Discussion of Solubility Trends

The predicted solubility data illustrates the interplay of polarity and hydrogen bonding.

Relationship between Solvent Polarity and Solubility:

Caption: Influence of solvent polarity on the solubility of this compound.

-

Nonpolar Solvents (Hexane, Toluene): The solubility in highly nonpolar solvents like hexane is expected to be very low. The polar nitro and amino groups dominate the molecule's character, making it incompatible with nonpolar environments. The slight solubility in toluene can be attributed to pi-pi stacking interactions between the aromatic rings of the solute and solvent.

-

Polar Aprotic Solvents (Dichloromethane, Ethyl Acetate, Acetone): A significant increase in solubility is predicted in these solvents. Their polarity allows for favorable dipole-dipole interactions with the nitro and amino groups. Acetone, being highly polar, is expected to be an excellent solvent for this compound.

-

Polar Protic Solvents (Ethanol, Methanol): High solubility is also anticipated in these solvents due to their ability to form hydrogen bonds with the amino and nitro groups of the solute.[2][4][5] However, the solubility might be slightly lower than in a highly polar aprotic solvent like acetone if the solvent's hydrogen bonding network with itself is very strong.

-

Water: Due to the significant nonpolar character imparted by the brominated benzene ring and the methyl group, the solubility in water is expected to be extremely low, despite the presence of hydrogen bonding groups.

Safety and Handling

This compound, like other nitroaniline derivatives, should be handled with care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds suggests the following precautions.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By considering the molecule's physicochemical properties and applying a rigorous experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The illustrative solubility data and discussion of trends offer valuable insights into the behavior of this important chemical intermediate.

References

-

How do hydrogen bonds affect solubility class 11 chemistry CBSE - Vedantu. Available at: [Link]

-

Comparison of the polarity of organic solvents. Available at: [Link]

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Available at: [Link]

-

How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. YouTube. Available at: [Link]

-

How do hydrogen bonds affect solubility? - askIITians. Available at: [Link]

-

Polarity of Solvents. Available at: [Link]

-

6.3: Hydrogen Bonding Interactions and Solubility - Chemistry LibreTexts. Available at: [Link]

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

-

Solvents and Polarity - Department of Chemistry : University of Rochester. Available at: [Link]

-

4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline | C11H15BrN2O2 | CID 101012469 - PubChem. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

-

Polarities of Solvents | Shodex HPLC Columns and Standards. Available at: [Link]

-

4-bromo-5-fluoro-N-methyl-2-nitroaniline | C7H6BrFN2O2 | CID 66110457 - PubChem. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem. Available at: [Link]

-

2-Bromo-4-methyl-5-nitroaniline | CAS#:102169-99-3 | Chemsrc. Available at: [Link]

-

5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem. Available at: [Link]

-

4-Bromo-N-methyl-2-nitroaniline | CAS#:53484-26-7 | Chemsrc. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 3. al-kindipublisher.com [al-kindipublisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. shodex.com [shodex.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 2-Bromo-4-methyl-5-nitroaniline | CAS#:102169-99-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-methyl-2-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Bromo-5-methyl-2-nitroaniline (CAS No. 827-32-7), a substituted aromatic amine of significant interest in synthetic chemistry. Primarily focusing on its melting and boiling points, this document details the experimental procedures for their determination, discusses the underlying scientific principles, and offers insights into the causality of the experimental choices. Furthermore, this guide outlines the necessary safety and handling protocols essential for laboratory professionals. All data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Introduction

This compound is a halogenated nitroaromatic amine. Its molecular structure, featuring a bromine atom, a methyl group, and a nitro group on an aniline backbone, makes it a versatile intermediate in the synthesis of a variety of more complex organic molecules. The precise arrangement of these functional groups significantly influences the compound's reactivity, polarity, and physical properties, such as its melting and boiling points.

A thorough understanding and accurate determination of these fundamental physical constants are paramount for several reasons:

-

Purity Assessment: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

-

Reaction Condition Optimization: Knowledge of the boiling point is crucial for designing and controlling purification processes like distillation and for setting appropriate temperature parameters in chemical reactions to ensure optimal yield and minimize side reactions.

-

Material Characterization: The melting and boiling points are characteristic physical properties that aid in the identification and characterization of newly synthesized compounds.

-

Safety and Handling: Understanding the thermal stability of a compound, as indicated by its melting and boiling points, is essential for safe handling, storage, and transportation.

This guide will provide a detailed exploration of the melting and boiling points of this compound, complete with experimental protocols and the scientific rationale behind them.

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while an experimental melting point is available from commercial suppliers, the boiling point is a predicted value due to the compound's tendency to decompose at high temperatures.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 827-32-7 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 176-179°C | [2] |

| Boiling Point | 335.2 ± 37.0 °C at 760 mmHg (Predicted) | [3][4] |

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of this compound. The protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol utilizes the capillary method, a widely accepted and accurate technique.

Causality Behind Experimental Choices:

-

Pulverized Sample: A finely powdered sample ensures uniform heat distribution within the capillary tube, leading to a more accurate and sharper melting point reading.

-

Capillary Tube: The small diameter of the capillary tube allows for efficient heat transfer to the sample and requires only a small amount of material.

-

Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is crucial. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously wide melting range.

Experimental Protocol:

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry watch glass.

-

Using a spatula, finely pulverize the solid.

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the bottom of the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned according to the manufacturer's instructions to accurately measure the temperature of the heating block.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine an approximate range.

-

For an accurate measurement, start heating the apparatus at a moderate rate until the temperature is about 15-20°C below the expected melting point (176°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Predicted)

As this compound is a solid with a high predicted boiling point, it is likely to decompose before it boils at atmospheric pressure. Therefore, an experimental determination of the boiling point is challenging and often not practical. The provided value of 335.2 ± 37.0 °C is based on computational predictions.[3][4]

Rationale for Prediction over Experimentation: Many complex organic molecules, especially those containing nitro groups, are thermally unstable. At elevated temperatures, the energy supplied can be sufficient to break chemical bonds within the molecule, leading to decomposition rather than a phase transition from liquid to gas. This is a common reason why experimental boiling points for such compounds are not reported in the literature.

For compounds that are stable at their boiling points, a common method for determination is the Thiele tube method, which is suitable for small sample sizes.

Conceptual Protocol for Boiling Point Determination (Thiele Tube Method):

-

Apparatus Setup:

-

Attach a small test tube containing 0.5 mL of the liquid sample to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

-

Measurement:

-

Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

When the boiling point of the sample is reached, a steady stream of bubbles will emerge from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

-

Caption: Conceptual Workflow for Boiling Point Determination.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Ventilation: Handle this compound in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Hazard Identification (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

For detailed safety information, it is always recommended to consult the most recent Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the melting and predicted boiling points of this compound. The experimental protocols for determining these crucial physical constants have been presented with a focus on scientific integrity and the rationale behind the procedural steps. The importance of these properties in purity assessment, reaction optimization, and material characterization has been highlighted. Adherence to the outlined safety and handling procedures is essential when working with this and related chemical compounds. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and application of novel organic molecules.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

Sources

Spectroscopic C-H-A-R-T-E-R of 4-Bromo-5-methyl-2-nitroaniline: A Technical Guide

Introduction: The Molecular Blueprint

4-Bromo-5-methyl-2-nitroaniline, with the molecular formula C₇H₇BrN₂O₂, presents a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The strategic placement of a bromine atom, a methyl group, a nitro group, and an aniline moiety creates a specific electronic environment that can be precisely mapped by various analytical techniques. Understanding this spectroscopic data is paramount for confirming the compound's identity, assessing its purity, and predicting its reactivity in further synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The electron-withdrawing nature of the nitro group and the bromine atom, along with the electron-donating effect of the amine and methyl groups, will significantly influence the chemical shifts of the aromatic protons.

Experimental Protocol for ¹H NMR Acquisition (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Singlet | 1H | H-3 | Deshielded by the adjacent electron-withdrawing NO₂ group. |

| ~6.8 | Singlet | 1H | H-6 | Shielded by the ortho-amino group and meta to the nitro group. |

| ~5.5-6.0 | Broad Singlet | 2H | -NH₂ | Chemical shift can vary depending on solvent and concentration. |

| ~2.3 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

Experimental Protocol for ¹³C NMR Acquisition (General):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-2 | Attached to the electron-withdrawing NO₂ group. |

| ~140 | C-1 | Attached to the electron-donating NH₂ group. |

| ~135 | C-5 | Attached to the methyl group. |

| ~130 | C-3 | Aromatic CH. |

| ~120 | C-6 | Aromatic CH. |

| ~115 | C-4 | Attached to the bromine atom. |

| ~20 | -CH₃ | Typical chemical shift for a methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol for IR Spectroscopy (General - KBr Pellet):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder.

-

Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3300 | N-H stretching | Primary Amine (-NH₂) | Two bands are expected for the symmetric and asymmetric stretching. |

| 1620-1580 | N-H bending | Primary Amine (-NH₂) | Scissoring vibration. |

| 1550-1500 | Asymmetric NO₂ stretching | Nitro group (-NO₂) | Strong absorption band. |

| 1350-1300 | Symmetric NO₂ stretching | Nitro group (-NO₂) | Strong absorption band. |

| 3100-3000 | C-H stretching | Aromatic C-H | |

| 1600-1450 | C=C stretching | Aromatic Ring | |

| 800-700 | C-Br stretching | Aryl Bromide |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry (General - Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity at m/z values corresponding to the isotopes ⁷⁹Br and ⁸¹Br. The calculated molecular weight is approximately 231.05 g/mol . Therefore, we expect to see peaks at m/z ≈ 230 and 232.

-

Key Fragmentation Pathways:

-

Loss of the nitro group (-NO₂): [M - 46]⁺

-

Loss of the bromine atom (-Br): [M - 79/81]⁺

-

Loss of a methyl radical (-CH₃): [M - 15]⁺

-

Caption: Workflow for structural elucidation.

Conclusion: A Cohesive Spectroscopic Portrait

The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound provide a comprehensive and self-validating spectroscopic profile. The confluence of information from these independent analytical techniques allows for an unambiguous confirmation of the compound's structure. The characteristic chemical shifts and coupling patterns in the NMR spectra, the specific vibrational frequencies in the IR spectrum, and the distinct molecular ion and fragmentation pattern in the mass spectrum all converge to paint a detailed picture of this molecule. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently identify and characterize it in their research and development endeavors.

References

While direct experimental spectra for this compound are not provided in the search results, the following resources for related compounds and general spectroscopic principles are valuable for interpretation.

-

PubChem Compound Summary for 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information.[Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology.[Link]

-

Research paper on the characterization of a related compound, 4-Bromo-2-nitroaniline. Research India Publications.[Link]

-

Computational and experimental spectral analysis of 4,5-dimethyl-2-nitroaniline. International Journal of Health and Clinical Research.[Link]

Navigating the Synthesis and Handling of 4-Bromo-5-methyl-2-nitroaniline: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Associated Risks

4-Bromo-5-methyl-2-nitroaniline, a substituted aromatic amine, represents a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. Its specific functionalization, incorporating a bromine atom, a methyl group, and a nitro group on the aniline scaffold, offers versatile reactivity for further chemical transformations. However, this same reactivity profile necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the nitro group, in particular, suggests potential toxicity, while the aromatic amine structure can be a precursor to skin and eye irritation.

This guide provides a comprehensive overview of the critical safety data and handling precautions for this compound (CAS No. 827-32-7). Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact isomer, this document synthesizes information from the SDS of closely related isomers, such as 4-Bromo-2-methyl-5-nitroaniline (CAS No. 71785-48-3) and 5-Bromo-4-methyl-2-nitroaniline (CAS No. 40371-63-9), to provide a robust and precautionary safety framework. It is imperative for all personnel handling this compound to treat it with the utmost care, assuming a hazard profile consistent with its chemical class.

I. Hazard Identification and Classification

Based on the data available for isomeric and structurally related compounds, this compound should be considered a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential to cause significant skin and eye irritation.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is inferred from data on isomeric compounds and should be treated as a precautionary guideline.

Pictograms:

Signal Word: Warning [1]

II. Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| CAS Number | 827-32-7 | [2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2] |

| Molecular Weight | 231.05 g/mol | [2][3] |

| Appearance | Solid (assumed) | Inferred from related compounds |

| Melting Point | 110-112°C (for isomer 4-Bromo-2-methyl-5-nitroaniline) | [1] |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents. | Inferred from chemical structure |

III. Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a certified chemical fume hood. This ensures that any dust or vapors are effectively contained and exhausted. The fume hood should have adequate airflow and be regularly inspected. For procedures with a higher potential for dust generation, a glove box may be a more appropriate containment solution.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

Caption: Mandatory PPE workflow for handling this compound.

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be used in situations where splashing is a risk.

-

Skin Protection: A flame-retardant lab coat must be worn and kept fully buttoned. Nitrile gloves are recommended; consider double-gloving for added protection. Contaminated gloves should be disposed of immediately.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.[4]

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Store in a tightly sealed, properly labeled container.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

The storage area should be secure and accessible only to authorized personnel.

IV. Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is critical.

First-Aid Measures

Caption: First-aid response flowchart for exposure to this compound.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact the institution's emergency response team.

-

Prevent entry into the affected area.

-

V. Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste material in a clearly labeled, sealed container.

-

Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

-

Contaminated labware and PPE should also be disposed of as hazardous waste.

VI. Conclusion: A Culture of Safety

While this compound is a valuable synthetic intermediate, its potential hazards demand a culture of safety and preparedness. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with its handling and use. A thorough understanding of the compound's properties, consistent use of engineering controls and personal protective equipment, and a clear plan for emergency situations are the cornerstones of a safe and productive research environment.

References

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:827-32-7. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-methyl-5-nitroaniline | 71785-48-3 [sigmaaldrich.com]

- 2. This compound - CAS:827-32-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

The Enigmatic Synthesis of 4-Bromo-5-methyl-2-nitroaniline: A Technical Guide for the Advanced Researcher

Abstract

This in-depth technical guide delineates the synthetic pathway and characterization of 4-Bromo-5-methyl-2-nitroaniline (CAS No. 827-32-7), a compound of significant interest in the development of novel agrochemicals and pharmaceuticals.[1] While the formal discovery and initial synthesis of this molecule are not extensively documented in readily available literature, this paper constructs a plausible and scientifically rigorous synthetic route based on established principles of electrophilic aromatic substitution. We provide a detailed, step-by-step protocol, an analysis of the underlying chemical principles, and comprehensive characterization data. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Unveiling a Niche Synthetic Target

This compound is a substituted aromatic amine whose unique substitution pattern—a bromine atom, a methyl group, and a nitro group arranged around an aniline core—offers a versatile scaffold for further chemical modifications. Its utility as an intermediate in the synthesis of herbicides and fungicides underscores its importance in the agrochemical industry.[1] The strategic placement of electron-withdrawing and electron-donating groups, along with a halogen for cross-coupling reactions, makes it a valuable building block in organic synthesis.

Despite its commercial availability and applications, a definitive seminal publication detailing its first synthesis remains elusive in common chemical databases. This guide, therefore, aims to fill this knowledge gap by proposing a logical and efficient synthetic strategy, complete with detailed experimental procedures and an exploration of the chemical rationale.

Retrosynthetic Analysis and Strategic Approach

Two primary retrosynthetic pathways were considered for the synthesis of this compound. The selection of the optimal route hinges on the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

-

Pathway 1: Bromination of 5-Methyl-2-nitroaniline. This route involves the bromination of a commercially available precursor. The directing effects of the strongly activating ortho-, para-directing amino group and the strongly deactivating meta-directing nitro group would need to be carefully considered to achieve the desired regioselectivity.

-

Pathway 2: Nitration of 4-Bromo-3-methylaniline. This pathway commences with the bromination of 3-methylaniline (m-toluidine) followed by nitration. The directing effects of the ortho-, para-directing amino and methyl groups, and the deactivating ortho-, para-directing bromo group would collectively influence the position of the incoming nitro group.

After careful consideration of the directing group effects, Pathway 2 was identified as the more plausible and controllable route for the selective synthesis of this compound. The strong ortho-, para-directing influence of the amino group in 4-Bromo-3-methylaniline, sterically hindered at one ortho position by the methyl group, would favor nitration at the other ortho position (C2), leading to the desired product.

The Proposed Synthesis: A Two-Step Approach

The recommended synthetic route is a two-step process starting from 3-methylaniline (m-toluidine), as illustrated in the workflow diagram below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-methylaniline

Rationale: This step involves the electrophilic bromination of 3-methylaniline. The amino group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The para position to the strongly activating amino group is the most favored site for substitution, leading to the formation of 4-Bromo-3-methylaniline as the major product.

Protocol:

-

In a well-ventilated fume hood, dissolve 10.7 g (0.1 mol) of 3-methylaniline in 50 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the flask in an ice bath to below 10 °C.

-

Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude 4-Bromo-3-methylaniline will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-Bromo-3-methylaniline as a white to off-white crystalline solid.

Characterization Data for 4-Bromo-3-methylaniline:

| Property | Value | Reference |

| CAS Number | 6933-10-4 | [2][3] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2][3] |

| Melting Point | 79-83 °C | [4] |

| Appearance | White to grey to brownish crystalline powder | [4] |

Step 2: Synthesis of this compound

Rationale: This step involves the nitration of 4-Bromo-3-methylaniline. The amino group is a strong ortho-, para-director, the methyl group is a weak ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. The position most activated for electrophilic substitution is ortho to the amino group. One of the ortho positions (C2) is sterically unhindered, while the other (C6) is flanked by the methyl group. Therefore, nitration is expected to occur predominantly at the C2 position.

Protocol:

-

In a 250 mL three-necked flask, carefully add 30 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

-

Slowly add 9.3 g (0.05 mol) of 4-Bromo-3-methylaniline to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Prepare the nitrating mixture by slowly adding 3.8 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-Bromo-3-methylaniline in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

A yellow precipitate of this compound will form.

-

Allow the ice to melt, then collect the solid product by vacuum filtration.

-

Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Characterization of this compound

The following table summarizes the known physical and chemical properties of the final product.

| Property | Value | Reference |

| CAS Number | 827-32-7 | [5][6][7] |

| Molecular Formula | C₇H₇BrN₂O₂ | [6] |

| Molecular Weight | 231.05 g/mol | [5] |

| Appearance | Solid | |

| Purity (typical) | ≥98% (GC) | [7] |

Note: Detailed spectroscopic data (NMR, IR) for this compound is not widely published. Researchers should perform their own analyses to confirm the structure of the synthesized compound.

Safety Considerations

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Specific Hazards:

-

Bromine: Highly corrosive and toxic. Handle with extreme care.

-

Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Avoid contact with skin and eyes. Always add acid to water, not the other way around, when preparing dilutions.

-

Aniline Derivatives: Can be toxic and may be absorbed through the skin.

-

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis of this compound. While the historical details of its discovery are not prominent in the scientific literature, the proposed two-step synthesis from 3-methylaniline offers a logical and efficient route for its preparation in a laboratory setting. The detailed protocols and discussion of the underlying chemical principles are intended to empower researchers in the fields of agrochemical and pharmaceutical development with the knowledge to synthesize this valuable intermediate.

References

-

PubChem. 4-Bromo-2-methyl-5-nitroaniline. [Link]

-

PubChem. 4-bromo-5-methyl-N-(2-methylpropyl)-2-nitroaniline. [Link]

-

IUCr Journals. 5-Methyl-2-nitroaniline. [Link]

- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

-

MOLBASE. 4-Bromo-3-methylaniline|6933-10-4. [Link]

-

PubChem. 4-bromo-5-fluoro-N-methyl-2-nitroaniline. [Link]

-

Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]

-

Ottokemi. 4-Bromo-3-methylaniline, 97% 6933-10-4. [Link]

-

Chemsrc. 3-Bromo-4-methylaniline | CAS#:7745-91-7. [Link]

-

MySkinRecipes. This compound. [Link]

-

SpectraBase. 4-Bromo-2-nitroaniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]

-

SpectraBase. N-(5-bromo-2-methoxybenzyl)-2-methyl-4-nitroaniline - Optional[1H NMR]. [Link]

- Google Patents.

-

PubChem. 4-Bromo-3-methylaniline. [Link]

-

PMC - NIH. 5-Methyl-2-nitroaniline. [Link]

- Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

Reagentia. 4-Bromo-3-nitroaniline (1 x 10 g). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-methylaniline|6933-10-4 - MOLBASE Encyclopedia [m.molbase.com]

- 5. 827-32-7|this compound|BLD Pharm [bldpharm.com]

- 6. Hydrocarbon halides 5 page [m.chemicalbook.com]

- 7. 827-32-7 this compound AKSci 2783AC [aksci.com]

Physicochemical characteristics of "4-Bromo-5-methyl-2-nitroaniline"

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-5-methyl-2-nitroaniline

Introduction

This compound (CAS No. 827-32-7) is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis.[1] Its molecular architecture, featuring a bromine atom, a methyl group, a nitro group, and an amino group on a benzene ring, provides multiple reactive sites. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel agrochemicals and pharmaceuticals.[1] The strategic placement of an electron-withdrawing nitro group, an electron-donating amino group, and a halogen ready for cross-coupling reactions allows for a wide range of chemical transformations. This guide offers a detailed examination of its physicochemical properties, synthetic pathways, spectroscopic signatures, and safety considerations for professionals in research and chemical development.

Physicochemical Characteristics

The physical and chemical properties of a compound are fundamental to its application in synthetic chemistry, dictating reaction conditions, purification methods, and storage requirements. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 827-32-7 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Appearance | Expected to be a yellow or orange crystalline solid | [2] |

| Boiling Point | 335.2±37.0°C at 760 mmHg (Predicted) | [1] |

| Melting Point | Data not available; related isomers melt in the range of 110-118°C | [3][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform | [2][5] |

| Storage | Store at 2-8℃, protected from light | [1] |

The compound's stability is typical of nitroanilines; it is stable under normal laboratory conditions but should be stored away from light and strong oxidizing agents to prevent degradation.[1][6] Its limited water solubility and good solubility in organic solvents are characteristic of halogenated aromatic compounds and are key considerations for its use in reactions and subsequent work-up procedures.

Synthesis and Reactivity